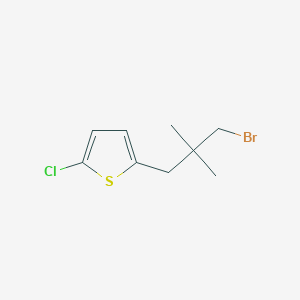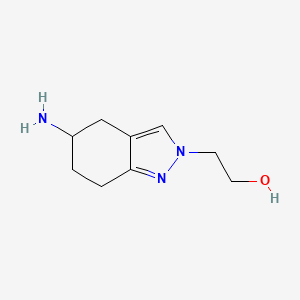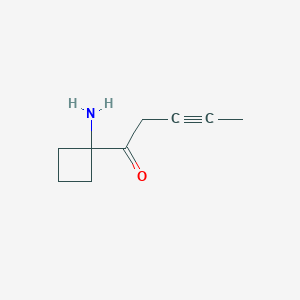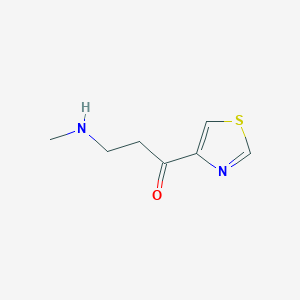
3-(Methylamino)-1-(1,3-thiazol-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylamino)-1-(1,3-thiazol-4-yl)propan-1-one is an organic compound that features a thiazole ring, a methylamino group, and a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1-(1,3-thiazol-4-yl)propan-1-one typically involves the reaction of 1,3-thiazole-4-carboxylic acid with methylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the desired product. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylamino)-1-(1,3-thiazol-4-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(Methylamino)-1-(1,3-thiazol-4-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 3-(Methylamino)-1-(1,3-thiazol-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylamino)-1-(1,3-thiazol-4-yl)propan-2-one: Similar structure but with a different position of the carbonyl group.
3-(Ethylamino)-1-(1,3-thiazol-4-yl)propan-1-one: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
3-(Methylamino)-1-(1,3-thiazol-4-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H10N2OS |
|---|---|
Poids moléculaire |
170.23 g/mol |
Nom IUPAC |
3-(methylamino)-1-(1,3-thiazol-4-yl)propan-1-one |
InChI |
InChI=1S/C7H10N2OS/c1-8-3-2-7(10)6-4-11-5-9-6/h4-5,8H,2-3H2,1H3 |
Clé InChI |
RMOQTVWPJVAHGU-UHFFFAOYSA-N |
SMILES canonique |
CNCCC(=O)C1=CSC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13178799.png)
![5-(4-Methoxyphenyl)-[1,2,4]oxadiazol-3-ylamine hydrochloride](/img/structure/B13178814.png)
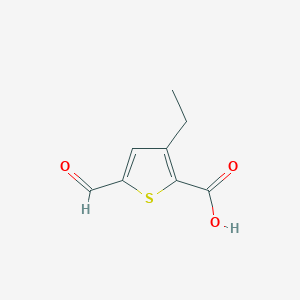
![(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13178819.png)
![5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid](/img/structure/B13178823.png)
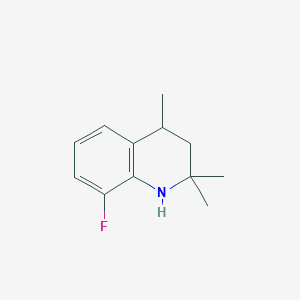
![1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13178837.png)

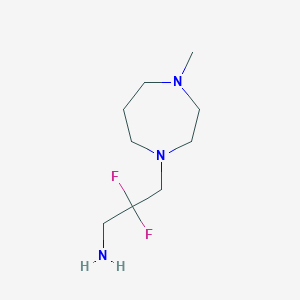
![6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13178852.png)

